

Application Notes and Protocols: Sotorasib-d7 for In Vitro Assays

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Compound of Interest

Compound Name: Sotorasib-d7

Cat. No.: B15613706

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of **Sotorasib-d7** in various in vitro assays. **Sotorasib-d7**, a deuterium-labeled version of the potent and selective KRAS G12C inhibitor Sotorasib, serves as a valuable tool in drug discovery and development. Its primary application in vitro is as a tracer or internal standard for quantitative analyses such as mass spectrometry; however, its biological activity is considered equivalent to that of its unlabeled counterpart, making it suitable for a range of cell-based and biochemical assays.

Sotorasib specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.^{[1][2][3][4]} This action prevents downstream signaling through the MAPK pathway, thereby inhibiting cellular proliferation and promoting apoptosis in KRAS G12C-mutant cancer cells.^{[2][4][5]}

Data Presentation

The following tables summarize recommended concentration ranges for Sotorasib in common in vitro assays based on preclinical data. These concentrations are directly applicable to **Sotorasib-d7** for assessing its biological activity.

Table 1: Recommended Concentration Ranges for **Sotorasib-d7** in Cell-Based Assays

Assay Type	Cell Line Examples	Concentration Range	Incubation Time	Key Readout
Cell Viability (MTT/XTT)	NCI-H358, MIA PaCa-2 (KRAS G12C mutant)	0.001 μ M - 10 μ M	72 hours	IC50 determination
Western Blotting	H358, MGH1088-1, MIA PaCa-2 (KRAS G12C mutant)	100 nM (0.1 μ M)	4 - 72 hours	Phospho-ERK inhibition
Colony Formation Assay	KRAS G12C mutant cancer cell lines	0.1 μ M - 1 μ M	10 - 14 days	Inhibition of colony growth
Apoptosis Assay (e.g., Annexin V)	KRAS G12C mutant cancer cell lines	0.1 μ M - 1 μ M	24 - 72 hours	Percentage of apoptotic cells

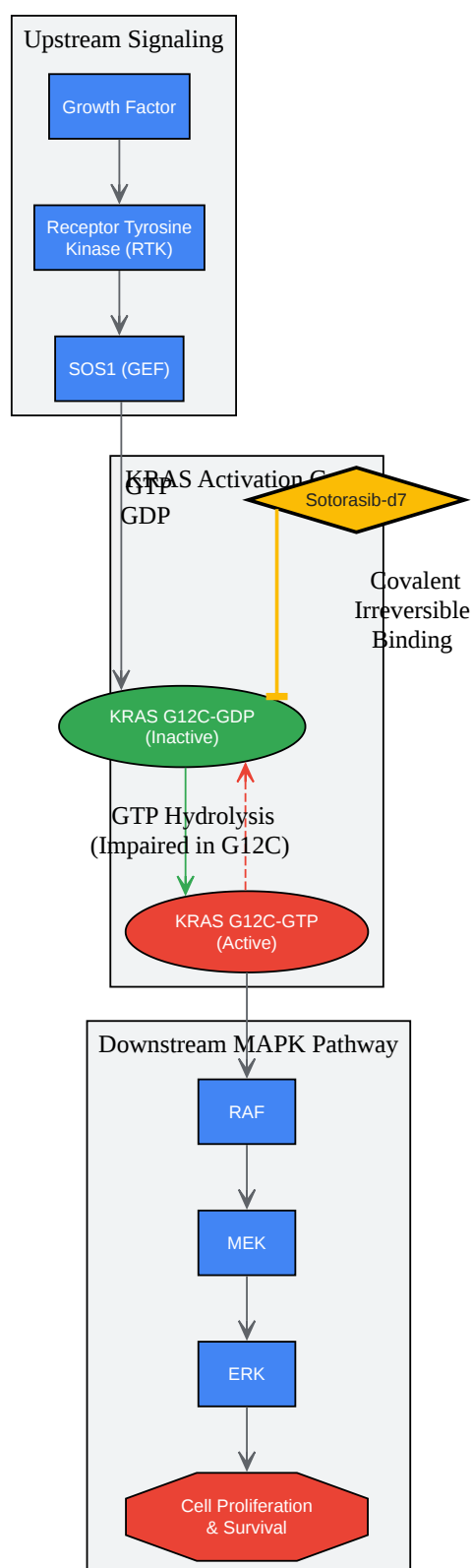
Table 2: IC50 Values of Sotorasib in KRAS G12C Mutant Cell Lines

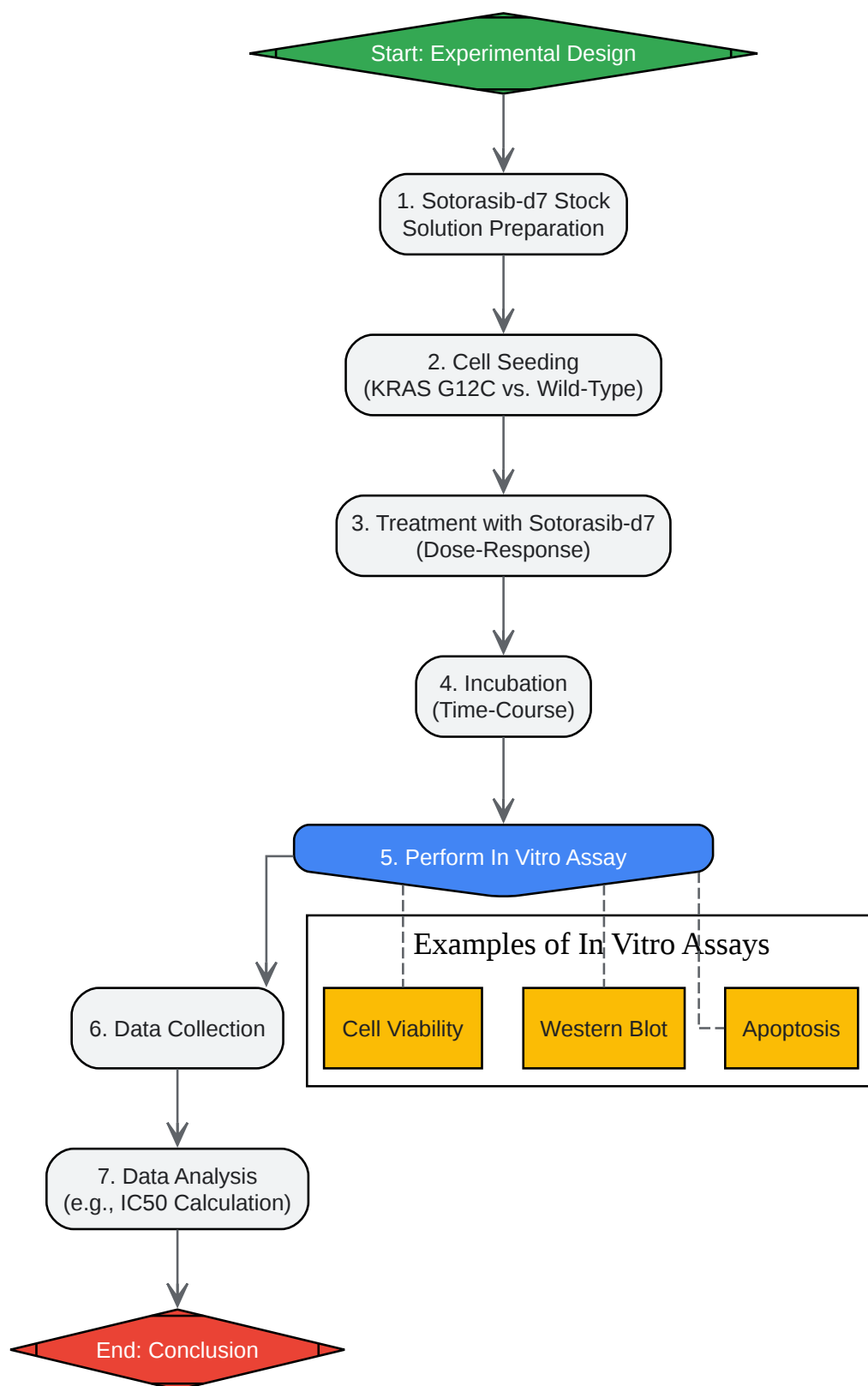
Cell Line	Cancer Type	IC50 (μ M)
NCI-H358	Non-Small Cell Lung Cancer	~0.006
MIA PaCa-2	Pancreatic Cancer	~0.009
NCI-H23	Non-Small Cell Lung Cancer	0.6904

Data compiled from publicly available information.[6] Non-KRAS G12C cell lines are generally insensitive to Sotorasib, with IC50 values greater than 7.5 μ M.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Sotorasib and a general workflow for its application in in vitro experiments.





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